molecular formula C25H17F2N3O2 B2999177 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866345-07-5

5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2999177
CAS No.: 866345-07-5
M. Wt: 429.427
InChI Key: XYTGJFHVIVCVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a fused heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core fused with a 1,4-dioxino ring system. This structure incorporates two fluorinated aromatic substituents: a 2-fluorobenzyl group at position 5 and a 4-fluorophenyl group at position 2. The 8,9-dihydro designation indicates partial saturation of the dioxane ring, enhancing conformational stability compared to fully unsaturated analogs. Fluorination at both aromatic positions is hypothesized to enhance bioavailability and target binding affinity due to fluorine’s electronegativity and metabolic stability .

Properties

IUPAC Name

14-(4-fluorophenyl)-17-[(2-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F2N3O2/c26-17-7-5-15(6-8-17)24-19-14-30(13-16-3-1-2-4-20(16)27)21-12-23-22(31-9-10-32-23)11-18(21)25(19)29-28-24/h1-8,11-12,14H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTGJFHVIVCVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=C(C=C5)F)CC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazoloquinoline core and fluorinated aromatic substituents. Its molecular formula is C20H18F2N4O2C_{20}H_{18}F_2N_4O_2, and it possesses unique physicochemical properties that may influence its biological activity.

Structure

  • Core Structure : Pyrazolo[4,3-c]quinoline
  • Substituents :
    • 2-Fluorobenzyl group
    • 4-Fluorophenyl group
  • Functional Groups : Dioxin moiety

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
  • In Vitro Studies : In assays involving human cancer cell lines, IC50 values were reported in the low micromolar range, suggesting potent activity against tumor growth.

Neuropharmacological Effects

There is emerging evidence that this compound may also possess neuroprotective properties:

  • Neuroprotection : Preliminary studies suggest that the compound can protect neuronal cells from oxidative stress-induced damage.
  • Behavioral Studies : In animal models, the administration of this compound has been linked to improved cognitive function and reduced anxiety-like behaviors.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:

  • Absorption : The compound demonstrates good oral bioavailability.
  • Metabolism : It is primarily metabolized in the liver, with several metabolites identified that retain some biological activity.
  • Excretion : Renal excretion is the primary route for elimination.

Case Study 1: Cancer Treatment

A study conducted on xenograft models showed that treatment with the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.

Case Study 2: Neuroprotection

In a rodent model of neurodegeneration, administration of the compound resulted in decreased markers of oxidative stress and improved behavioral outcomes in memory tests. These findings suggest potential applications in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Biological ActivityEffectMechanismReference
AnticancerInhibition of cell proliferationApoptosis induction
NeuroprotectionReduced oxidative stressAntioxidant activity
Cognitive enhancementImproved memory performanceNeuroprotective effects

Comparison with Similar Compounds

Key Observations:

Fluorination Impact: The target compound’s dual fluorination (2-fluorobenzyl and 4-fluorophenyl) distinguishes it from analogs with non-fluorinated or mono-fluorinated substituents (e.g., ethylphenyl or methoxybenzyl groups in ). Fluorine atoms improve membrane permeability and resistance to oxidative metabolism .

Fused Ring Systems: The 1,4-dioxino ring in the target compound contrasts with pyrano or fully unsaturated rings in others (e.g., ). Partial saturation (8,9-dihydro) may reduce ring strain and enhance solubility compared to fully aromatic systems.

Substituent Diversity : Position 3 substitutions vary widely:

  • Electron-withdrawing groups (4-fluorophenyl) in the target vs. electron-donating groups (4-ethylphenyl, 3,4-dimethylphenyl) in analogs .
  • Bulkier substituents (e.g., 3,4-dimethylphenyl in ) may sterically hinder target binding but increase lipophilicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing fluorinated pyrazoloquinoline derivatives, and what challenges arise during purification?

  • Methodological Answer : Fluorinated pyrazoloquinolines are typically synthesized via condensation reactions between aldehydes/ketones and fluorinated precursors. For example, condensation of 4-amino-2-methoxy-3-trifluoroacetylquinoline with fluorobenzyl halides under reflux conditions in alcohols (e.g., ethyl or butyl alcohol) forms the core structure . Key challenges include controlling regioselectivity due to fluorine’s electron-withdrawing effects and removing unreacted fluorinated intermediates. Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for purification, followed by recrystallization in alcohols to improve yield and purity .

Q. How is the structure of this compound confirmed using spectroscopic and analytical techniques?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3). For example, fluorobenzyl protons appear as doublets (δ 7.00–7.55 ppm) due to coupling with adjacent fluorine atoms, while pyrazole protons resonate as singlets (δ 8.06–8.19 ppm) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. Discrepancies in m/z values may indicate incomplete fluorination or byproducts .
  • Elemental Analysis : Confirm C/H/N ratios (e.g., ±0.3% deviation from calculated values) to validate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step fluorination processes?

  • Methodological Answer :

  • Temperature Control : Maintain reflux temperatures (80–120°C) to ensure complete cyclization while avoiding thermal decomposition of fluorinated intermediates .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for reductive cyclization steps, as they enhance nitroarene conversion rates in fluorinated systems .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize reactive intermediates, but switch to alcohols for final recrystallization to avoid solvent inclusion .

Q. What computational strategies are effective for predicting the electronic effects of fluorine substituents on reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model the electron-withdrawing effects of fluorine on the pyrazole and quinoline rings. Compare HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., ethanol vs. acetonitrile) for solubility and transition-state stabilization .

Q. How should researchers address contradictory spectroscopic data in literature for fluorinated heterocycles?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data across multiple sources. For example, if a fluorobenzyl proton is reported at δ 7.40 ppm in one study but δ 7.25 ppm in another , re-examine solvent effects (e.g., CDCl3 vs. DMSO-d6) and substituent positioning.
  • Isotopic Labeling : Synthesize deuterated analogs to resolve overlapping peaks in crowded spectral regions .

Q. What strategies mitigate side reactions during the introduction of fluorophenyl groups?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during fluorobenzylation, followed by acidic deprotection (e.g., TFA) .
  • Slow Addition : Introduce fluorobenzyl halides dropwise to prevent dimerization or overhalogenation .

Contradictory Data Analysis

Q. Why do yields vary significantly when synthesizing similar fluorinated pyrazoloquinolines?

  • Methodological Answer : Variations arise from differences in:

  • Fluorine Position : Ortho-fluorine (2-fluorobenzyl) increases steric hindrance, reducing yields compared to para-substituted analogs .
  • Cyclization Efficiency : Incomplete ring closure in dihydroquinoline precursors (e.g., 8,9-dihydro-5H core) can lead to byproducts requiring rigorous HPLC purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.